
2-Hexyloxy-5-imidazol-1-yl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexiloxi-5-imidazol-1-il-piridina es un compuesto heterocíclico que presenta tanto anillos de imidazol como de piridina. La presencia de estos anillos la convierte en una molécula versátil con posibles aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de materiales. La estructura del compuesto le permite participar en una variedad de reacciones químicas, convirtiéndola en un intermedio valioso en la química sintética.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Hexiloxi-5-imidazol-1-il-piridina generalmente implica la formación del anillo de imidazol seguida de su unión al anillo de piridina. Un método común involucra la ciclización de amido-nitrilos en presencia de un catalizador de níquel, que facilita la formación del anillo de imidazol . Las condiciones de reacción son generalmente suaves, lo que permite la inclusión de varios grupos funcionales.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar procesos de síntesis de varios pasos que garantizan un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia de la síntesis. La escalabilidad del proceso es crucial para aplicaciones industriales, y a menudo es necesaria la optimización de las condiciones de reacción para lograrlo.
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-Hexiloxi-5-imidazol-1-il-piridina puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de imidazol puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar las propiedades electrónicas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales en el anillo de piridina son reemplazados por otros sustituyentes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica pueden implicar reactivos como metóxido de sodio o terc-butóxido de potasio.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de imidazol, mientras que las reacciones de sustitución pueden producir una variedad de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
2-Hexiloxi-5-imidazol-1-il-piridina tiene una amplia gama de aplicaciones en la investigación científica:
Biología: La capacidad del compuesto para interactuar con moléculas biológicas lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en el objetivo de enzimas o receptores específicos.
Mecanismo De Acción
El mecanismo de acción de 2-Hexiloxi-5-imidazol-1-il-piridina implica su interacción con objetivos moleculares específicos. El anillo de imidazol puede coordinarse con iones metálicos, lo que la hace útil en la catálisis y la inhibición enzimática. El anillo de piridina puede participar en enlaces de hidrógeno e interacciones π-π, mejorando la afinidad de unión del compuesto a los objetivos biológicos .
Compuestos Similares:
2-(1H-Imidazol-2-il)piridina: Este compuesto comparte la estructura de imidazol-piridina pero carece del grupo hexiloxi, lo que puede afectar su solubilidad y reactividad.
2,6-Bis(1H-imidazol-2-il)piridina:
Singularidad: 2-Hexiloxi-5-imidazol-1-il-piridina es única debido a la presencia del grupo hexiloxi, que puede influir en sus propiedades físicas y químicas. Este grupo puede mejorar la solubilidad del compuesto en solventes orgánicos y puede afectar su reactividad en ciertas reacciones químicas.
Comparación Con Compuestos Similares
2-(1H-Imidazol-2-yl)pyridine: This compound shares the imidazole-pyridine structure but lacks the hexyloxy group, which may affect its solubility and reactivity.
2,6-Bis(1H-imidazol-2-yl)pyridine:
Uniqueness: 2-Hexyloxy-5-imidazol-1-yl-pyridine is unique due to the presence of the hexyloxy group, which can influence its physical and chemical properties. This group can enhance the compound’s solubility in organic solvents and may affect its reactivity in certain chemical reactions.
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-hexoxy-5-imidazol-1-ylpyridine |
InChI |
InChI=1S/C14H19N3O/c1-2-3-4-5-10-18-14-7-6-13(11-16-14)17-9-8-15-12-17/h6-9,11-12H,2-5,10H2,1H3 |
Clave InChI |
DCDHWTNKKCKJLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=NC=C(C=C1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B10841704.png)
![2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol](/img/structure/B10841706.png)

![Thiazole, 2-ethynyl-4-[2-(3-fluorophenyl)ethynyl]-](/img/structure/B10841715.png)
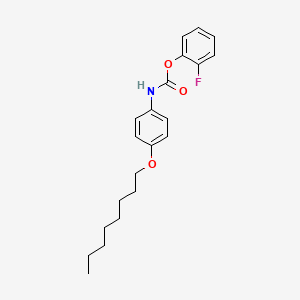
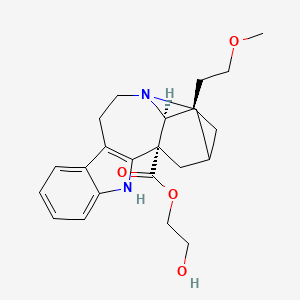

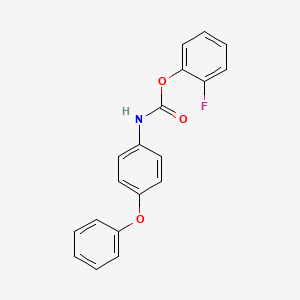

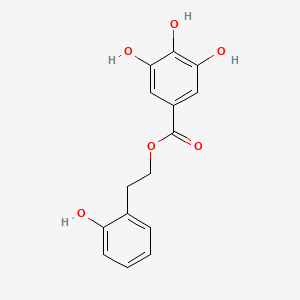
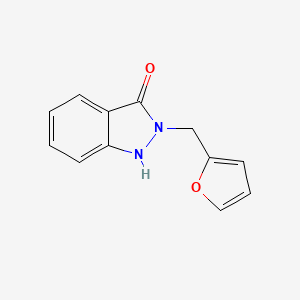
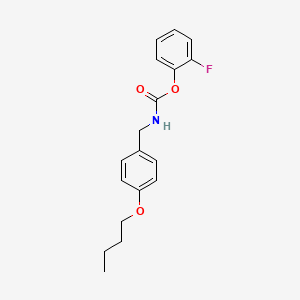
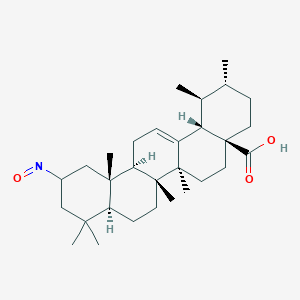
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)
